molecular formula C18H17FN2O2S B10935809 2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10935809
M. Wt: 344.4 g/mol
InChI Key: OFFHLHGIPQCUMA-JXMROGBWSA-N
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Description

2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a fluorophenyl group, a propenoyl group, and a tetrahydrobenzothiophene core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby affecting cellular signaling pathways.

    Pathways Involved: It may modulate pathways involved in inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can increase the compound’s lipophilicity, improving its ability to cross cell membranes and interact with target proteins.

Properties

Molecular Formula

C18H17FN2O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H17FN2O2S/c19-12-8-5-11(6-9-12)7-10-15(22)21-18-16(17(20)23)13-3-1-2-4-14(13)24-18/h5-10H,1-4H2,(H2,20,23)(H,21,22)/b10-7+

InChI Key

OFFHLHGIPQCUMA-JXMROGBWSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F)C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=C(C=C3)F)C(=O)N

Origin of Product

United States

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